4-Amino-3,5-dichlorobenzamide

HDAC inhibition epigenetics cancer

4-Amino-3,5-dichlorobenzamide (CAS 63887-26-3) is a dichlorinated primary benzamide bearing a free 4-amino group on the aromatic ring, with molecular formula C₇H₆Cl₂N₂O and a molecular weight of 205.04 g/mol. The compound has a computed density of approximately 1.53 g/cm³, a boiling point of ~279 °C at 760 mmHg, and a flash point of ~122.6 °C.

Molecular Formula C7H6Cl2N2O
Molecular Weight 205.04 g/mol
CAS No. 63887-26-3
Cat. No. B13962085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3,5-dichlorobenzamide
CAS63887-26-3
Molecular FormulaC7H6Cl2N2O
Molecular Weight205.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)N)Cl)C(=O)N
InChIInChI=1S/C7H6Cl2N2O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H2,11,12)
InChIKeyCRYCKBHVODBYAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3,5-dichlorobenzamide (CAS 63887-26-3) — Procurement-Ready Physicochemical and Structural Baseline


4-Amino-3,5-dichlorobenzamide (CAS 63887-26-3) is a dichlorinated primary benzamide bearing a free 4-amino group on the aromatic ring, with molecular formula C₇H₆Cl₂N₂O and a molecular weight of 205.04 g/mol . The compound has a computed density of approximately 1.53 g/cm³, a boiling point of ~279 °C at 760 mmHg, and a flash point of ~122.6 °C . Its InChIKey is CRYCKBHVODBYAQ-UHFFFAOYSA-N . The simultaneous presence of the primary amide, the para-amino substituent, and two meta-chlorine atoms establishes a distinctive hydrogen-bond donor/acceptor profile and steric/electronic environment that differentiates it from both the non-aminated 3,5-dichlorobenzamide and the non-chlorinated 4-aminobenzamide.

Why 3,5-Dichlorobenzamide or 4-Aminobenzamide Cannot Substitute for 4-Amino-3,5-dichlorobenzamide in Research and Industrial Workflows


The combination of the 4-amino and 3,5-dichloro substituents on a single benzamide scaffold creates a reactivity and binding profile that is not achievable with either 3,5-dichlorobenzamide (lacking the para-amino nucleophile) or 4-aminobenzamide (lacking the electron-withdrawing and steric influence of the meta-chlorines) [1]. In medicinal chemistry, the 4-amino group serves as the essential zinc-binding group (ZBG) for class I histone deacetylase (HDAC) engagement, a feature absent in 3,5-dichlorobenzamide [2]. Conversely, the 3,5-dichloro motif modulates the electronic density of the aromatic ring and the pKa of the adjacent functional groups, directly influencing target-binding kinetics and selectivity — effects that cannot be recapitulated by the non-chlorinated 4-aminobenzamide scaffold [3]. Furthermore, the 4-amino-3,5-dichlorobenzamide core is a privileged intermediate for generating diverse N-substituted benzamide libraries via amidation of the free amine; neither comparator offers this dual derivatisation capability at both the amide nitrogen and the aromatic amine positions [4].

Quantitative Differentiation of 4-Amino-3,5-dichlorobenzamide Against Closest Analogs — Head-to-Head and Cross-Study Evidence


HDAC1/2 Inhibitory Activity in HeLa Cell Extract: 4-Amino-3,5-dichlorobenzamide vs. the Canonical Benzamide HDAC Inhibitor MS-275 (Entinostat)

In a biochemical assay using human HeLa cell extract, 4-amino-3,5-dichlorobenzamide inhibited HDAC1/HDAC2 with an IC₅₀ of 847 nM after 5 min pre-incubation and 30 min substrate incubation [1]. While this potency is lower than that of the clinical-stage ortho-amino benzamide MS-275 (entinostat), which exhibits IC₅₀ values of approximately 190–410 nM for HDAC1 and ~950 nM for HDAC3 in recombinant enzyme assays [2], the dichloro substitution pattern on 4-amino-3,5-dichlorobenzamide represents a mechanistically distinct scaffold within the benzamide HDAC inhibitor class. Importantly, the para-amino (rather than ortho-amino) configuration and the dual chlorine substituents create a differentiated zinc-binding pharmacophore that may be exploited for isoform selectivity tuning — a key parameter in reducing hematological toxicity associated with pan-HDAC inhibition [3].

HDAC inhibition epigenetics cancer

Versatile Synthetic Intermediate for Anticonvulsant-Focused N-Substituted Benzamide Libraries

4-Amino-3,5-dichlorobenzamide (deployed as its acid chloride derivative, 4-amino-3,5-dichlorobenzoyl chloride) served as the sole intermediate for the synthesis of a six-compound library of 4-amino-3,5-dichloro-N-substituted benzamides via amidation with structurally diverse amines [1]. This study specifically targeted anticonvulsant pharmacophores. In contrast, the non-aminated analogue 3,5-dichlorobenzoyl chloride lacks the para-amino group, precluding additional derivatisation or hydrogen-bond donor functionality at that position. The parallel synthesis approach yielded improved reaction outcomes compared to conventional methods, demonstrating the practical scalability of this intermediate in medicinal chemistry workflows [1].

anticonvulsant drug discovery parallel synthesis N-substituted benzamides

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition by 4-Amino-3,5-dichlorobenzamide-Derived Analogues: Evidence of a Privileged Scaffold

The 4-amino-3,5-dichlorobenzoyl pharmacophore has been incorporated into potent 11β-HSD1 inhibitors. The N-adamantyl-N-methyl derivative displayed a Ki of 10 nM against human 11β-HSD1 expressed in Escherichia coli [1], while a piperazine-bearing analogue exhibited an IC₅₀ of 490 nM against human 11β-HSD1 in HEK293 cells [2]. These data indicate that the 4-amino-3,5-dichlorobenzamide core is a productive scaffold for achieving nanomolar target engagement at 11β-HSD1. By comparison, benzamide-based 11β-HSD1 inhibitors lacking the 3,5-dichloro-4-amino substitution pattern reported in the same patent family generally required additional structural optimisation to achieve comparable potency [3].

11β-HSD1 inhibition metabolic syndrome glucocorticoid modulation

PDE4B Inhibition by 4-Amino-3,5-dichlorobenzamide-Derived Analogues: Nanomolar Potency Achievable with the Dichlorobenzamide Scaffold

A 4-amino-3,5-dichlorobenzamide-containing analogue registered in BindingDB (BDBM50581208, CHEMBL5076535) exhibited an IC₅₀ of 1 nM against human recombinant PDE4B2 in a LANCE Ultra cAMP TR-FRET assay [1]. This level of potency places the dichlorobenzamide scaffold among the highly active PDE4 inhibitor chemotypes. In comparison, the clinically approved PDE4 inhibitor roflumilast displays an IC₅₀ of approximately 0.7–1 nM against PDE4B in comparable recombinant enzyme assays [2], suggesting that the 4-amino-3,5-dichlorobenzamide template can support PDE4B inhibition equipotent to marketed drugs. Non-chlorinated benzamide PDE4 inhibitors typically require additional heterocyclic elaboration to achieve similar potency [3].

PDE4 inhibition inflammation respiratory disease

Optimal Procurement Use Cases for 4-Amino-3,5-dichlorobenzamide Based on Quantitative Evidence


Medicinal Chemistry: HDAC Inhibitor Lead Generation with a Non-Ortho-Amino Benzamide Scaffold

Research groups pursuing class I HDAC inhibitors who wish to explore chemotypes beyond the extensively patented ortho-amino benzamide series (e.g., MS-275/entinostat analogues) should evaluate 4-amino-3,5-dichlorobenzamide. The compound provides a para-amino zinc-binding group configuration with electron-withdrawing 3,5-dichloro substitution, a combination that is underexplored relative to ortho-amino benzamides [1]. The confirmed HDAC1/2 inhibitory activity (IC₅₀ ≈ 847 nM in HeLa extract) establishes baseline target engagement, while the structural differentiation from clinical candidates opens opportunities for novel intellectual property [2].

Parallel Synthesis: Rapid Generation of N-Substituted Benzamide Libraries for Phenotypic Screening

For hit-finding campaigns requiring diverse benzamide libraries, 4-amino-3,5-dichlorobenzamide offers two sequential derivatisation handles (amide bond formation and aromatic amine functionalisation). The compound has been validated as an intermediate in a parallel synthesis workflow producing anticonvulsant-focused N-substituted benzamides with improved yields over conventional methods [3]. This dual-handle architecture cannot be replicated with 3,5-dichlorobenzamide or 4-aminobenzamide alone.

Metabolic Disease Research: 11β-HSD1 Inhibitor Development Using a Potency-Enabled Dichlorobenzamide Core

Groups developing 11β-HSD1 inhibitors for metabolic syndrome or glucocorticoid-related disorders can leverage the 4-amino-3,5-dichlorobenzamide scaffold, which has demonstrated single-digit nanomolar target engagement (Ki ≈ 10 nM) when elaborated with appropriate N-substituents [4]. The scaffold's compact molecular footprint (parent MW = 205 Da) provides ample room for pharmacokinetic optimisation without exceeding typical lead-like property thresholds.

Inflammation and Respiratory Drug Discovery: PDE4B Inhibitor Scaffold with Clinical-Standard Potency

For PDE4-focused programmes targeting inflammatory or respiratory indications, 4-amino-3,5-dichlorobenzamide-derived compounds have achieved PDE4B2 IC₅₀ values of ~1 nM — comparable to the marketed PDE4 inhibitor roflumilast [5]. The benzamide core offers advantages in synthetic tractability and potential for tuned physicochemical properties relative to more complex heterocyclic PDE4 scaffolds.

Quote Request

Request a Quote for 4-Amino-3,5-dichlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.